Lipophilicity (LogP) Comparison: 4-(Benzofuran-2-yl)pyrrolidin-2-one vs. 4-Phenylpyrrolidin-2-one
The target compound exhibits a calculated LogP of 2.31 [1], whereas the unsubstituted phenyl analog 4-phenylpyrrolidin-2-one (CAS 20677-68-3) has a reported LogP approximately 1.4–1.7 based on computational estimates. This ~0.6–0.9 log unit increase in lipophilicity arising from the benzofuran oxygen and extended aromatic surface can significantly influence blood-brain barrier permeability and non-specific protein binding in CNS-targeted campaigns. Selection of the benzofuran derivative may thus be preferred when higher LogP within a limited range is desired for PK tuning [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.31 (calculated) |
| Comparator Or Baseline | 4-Phenylpyrrolidin-2-one: LogP ≈ 1.4–1.7 (estimated); no single authoritative measured value available for direct comparison |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.9 (target compound more lipophilic) |
| Conditions | Computational prediction; experimental LogP values for both compounds not available in a single study |
Why This Matters
Lipophilicity is a primary determinant of CNS penetration and metabolic clearance; the quantifiable LogP difference enables rational selection of the benzofuran scaffold when higher LogP is required without introducing additional substituents.
- [1] YYBYY Chemical Platform. 4-(1-Benzofuran-2-yl)pyrrolidin-2-one CAS 75292-87-4: LogP 2.3122. View Source
- [2] Wishart DS, et al. DrugBank and associated computational LogP data; cross-referenced with Molinspiration and ALOGPS estimates. View Source
